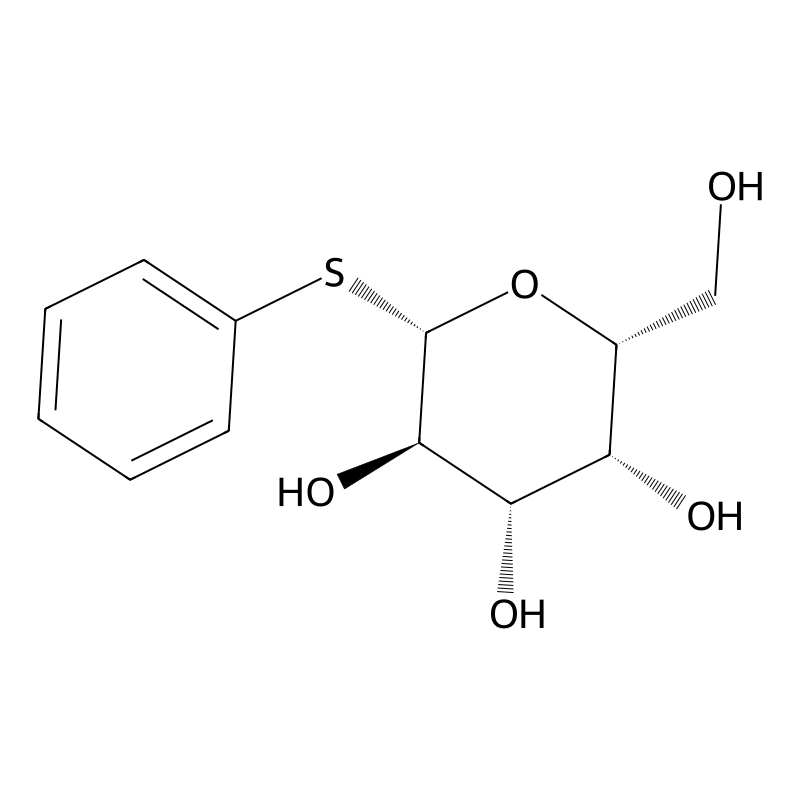

Phenyl 1-thio-beta-D-galactopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for β-galactosidases:

- PTG serves as a substrate for β-galactosidases, a group of enzymes that cleave the β-galactosidic bond in various molecules.

- Studying the interaction of PTG with different β-galactosidases helps researchers understand the enzyme's structure, function, and specificity.

Inhibitor of β-galactosidases:

- In some cases, PTG can act as an inhibitor of β-galactosidases, meaning it can bind to the enzyme and prevent its activity.

- This property makes PTG a valuable tool for studying the function of β-galactosidases in various biological processes.

Ligand for studying galactose receptors:

- PTG can bind to specific receptors on cell surfaces that recognize galactose.

- Studying this interaction helps researchers understand the role of galactose receptors in various cellular processes, such as cell adhesion and signaling.

Tool for studying carbohydrate-protein interactions:

- Due to its specific structure and ability to bind to both enzymes and receptors, PTG can be a valuable tool for studying how carbohydrates interact with proteins.

- This information is crucial for understanding various biological processes, including enzyme function, cell signaling, and immune response.

Phenyl 1-thio-beta-D-galactopyranoside is a thio-galactoside compound characterized by a phenyl group attached to a sulfur atom in the beta configuration of the galactopyranoside structure. Its molecular formula is C₁₂H₁₆O₅S, and it is recognized for its role as a substrate in various biochemical assays, particularly those involving galectins, which are a family of carbohydrate-binding proteins implicated in several physiological and pathological processes, including cancer and inflammation .

PTG's primary function is as a substrate for β-galactosidase. β-galactosidase plays a crucial role in lactose metabolism by cleaving the β-galactosidic bond between galactose and glucose in lactose []. By monitoring the cleavage of PTG by β-galactosidase through various methods (e.g., colorimetric assay), scientists can indirectly measure β-galactosidase activity in biological samples []. This application finds use in various research areas, including studying gene expression regulated by the lac operon in E. coli and detecting the presence of genetically modified organisms (GMOs) engineered with the lacZ gene [].

Additionally, hydrolysis reactions can occur under acidic conditions, leading to the release of the corresponding phenol and galactose derivatives. The kinetics of these reactions have been studied to understand the influence of substituents on the reaction rates .

Phenyl 1-thio-beta-D-galactopyranoside exhibits significant biological activity as an inhibitor of various galectins, particularly galectin-7. Studies have shown that certain derivatives of this compound demonstrate selective inhibition properties, making them valuable tools for dissecting the biological functions of galectins in cellular processes . The compound's binding affinity varies across different galectins; for example, some derivatives have shown affinities as low as 140 µM against galectin-7, significantly higher than traditional substrates like methyl beta-D-galactoside .

The synthesis of Phenyl 1-thio-beta-D-galactopyranoside can be accomplished through several methods:

- Nucleophilic Substitution: A common method involves the reaction between a galacto thiol and an electrophilic aromatic compound. This reaction can yield various substituted phenyl thio-beta-D-galactopyranosides depending on the electrophile used.

- Library Synthesis: A systematic approach has been developed to create a library of phenyl thio-beta-D-galactopyranosides through multiple substitutions and modifications on a common precursor .

- Deacetylation: Following acetylation of intermediates, deacetylation can yield the final product while maintaining biological activity.

Phenyl 1-thio-beta-D-galactopyranoside finds applications primarily in biochemical research:

- Galectin Inhibition Studies: It is used extensively in studies aimed at understanding the role of galectins in cancer and inflammation.

- Drug Development: Its derivatives are explored as potential therapeutic agents targeting galectin-mediated pathways.

- Glycosidase Inhibition Testing: The compound serves as a substrate for evaluating glycosidase activity in various biological contexts .

Interaction studies involving Phenyl 1-thio-beta-D-galactopyranoside focus on its binding properties with different galectins. These studies utilize techniques such as fluorescence polarization assays to determine binding affinities and specificity towards various galectin subtypes. The results indicate that certain derivatives possess high selectivity and potency against specific galectins, highlighting their potential as selective inhibitors .

Several compounds share structural similarities with Phenyl 1-thio-beta-D-galactopyranoside:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl beta-D-galactopyranoside | Simple methyl substitution | Less potent against galectins compared to thio derivatives |

| Thiophenol beta-D-galactopyranoside | Sulfur atom with phenolic substituent | Exhibits different binding characteristics |

| 2-Phenylethyl 1-thio-beta-D-galactopyranoside | Ethyl group instead of phenyl | Different pharmacokinetic properties |

| Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside | More complex with multiple benzyl groups | Enhanced stability and potential for varied biological activity |

Phenyl 1-thio-beta-D-galactopyranoside is unique due to its specific binding affinity towards certain galectins and its role as a selective inhibitor in biochemical assays. Its structural modifications lead to diverse biological activities that are not observed in simpler or more complex analogs.

The development of thiogalactosides emerged from broader research into carbohydrate chemistry in the mid-20th century. While the search results don't provide the exact date of first synthesis for phenyl 1-thio-beta-D-galactopyranoside specifically, related thiogalactosides gained prominence in biochemical research during the 1950s. Jacques Monod's Nobel Prize lecture (1965) referenced the valuable properties of thiogalactosides as gratuitous inducers in enzyme research, marking their established importance in biochemistry by that time.

The use of thiogalactosides as tools for studying enzyme kinetics and carbohydrate metabolism represented a significant advancement in glycobiology. Phenyl 1-thio-beta-D-galactopyranoside emerged as a particularly useful variant due to its stability and specific interactions with glycoside-processing enzymes.

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (S~N~Ar) serves as a cornerstone for synthesizing phenyl 1-thio-β-D-galactopyranoside derivatives. In a seminal approach, 1,5-difluoro-2,4-dinitrobenzene undergoes reaction with a galactose-derived thiol to yield 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (Figure 1) [1]. This intermediate’s versatility arises from its two reactive sites: the remaining fluorine atom and the nitro groups, which permit further functionalization. The reaction proceeds under mild conditions (room temperature, polar aprotic solvents) with yields exceeding 80% [1].

Table 1: Key intermediates synthesized via S~N~Ar reactions

| Intermediate | Substituents | Yield (%) | Reference |

|---|---|---|---|

| 5-Fluoro-2,4-dinitrophenyl | F, NO~2~ at C2/C4 | 87 | [1] |

| 2,4-Dinitrophenyl | NO~2~ at C2/C4 | 92 | [4] |

Post-Synthetic Functionalization Approaches

Post-synthetic modifications enable diversification of the aromatic ring and sugar moiety. The fluorine atom in the intermediate undergoes displacement with amines (e.g., benzylamine) or thiols (e.g., p-thiocresol), while nitro groups are reduced to amines and acylated to introduce amide functionalities [1] [4]. For instance, reduction of nitro groups with hydrogen/palladium followed by acylation with acetic anhydride yields N-acetylated derivatives, enhancing solubility and binding affinity [1].

Structural Diversification of Derivatives

Fluoro/Nitro Substituent Positioning

The positioning of fluoro and nitro groups profoundly influences electronic and steric properties. Fluorine at C5 stabilizes the intermediate via inductive effects, facilitating subsequent nucleophilic attacks [1]. Nitro groups at C2/C4 enhance electrophilicity, accelerating S~N~Ar reactions. Comparative studies show that 2,4-dinitro derivatives react 3× faster than mono-nitro analogs in thiol substitution reactions [4].

Thiol/Amine Group Modifications

Thiol and amine substitutions at the aromatic ring enable tailored interactions with biological targets. For example, replacing fluorine with thiophenol increases hydrophobic interactions, while amine substituents introduce hydrogen-bonding capabilities [1] [4].

Table 2: Impact of substituents on galectin-7 inhibition

| Derivative | K~d~ (μM) | Selectivity (Gal-7 vs. Others) |

|---|---|---|

| 5-Fluoro-2,4-dinitrophenyl | 140 | >50× |

| 2-Amino-4-nitrophenyl | 890 | 10× |

Optimization of Reaction Conditions

Catalytic Systems and Solvents

Lewis acids like Sc(OTf)~3~ significantly enhance glycosylation efficiency by stabilizing oxocarbenium intermediates. In triflic acid-mediated syntheses, Sc(OTf)~3~ (0.1 equiv) in dichloroethane achieves 93% yield for thiogalactosides, outperforming Fe(OTf)~3~ (78%) and Cu(OTf)~2~ (79%) [4] [5]. Polar solvents (DCE, CH~2~Cl~2~) optimize donor-acceptor interactions, while molecular sieves (5 Å) mitigate moisture interference [5].

Table 3: Solvent and catalyst effects on glycosylation yield

| Catalyst | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Sc(OTf)~3~ | CH~2~Cl~2~ | 93 | 2 |

| Fe(OTf)~3~ | DCE | 78 | 4 |

| Cu(OTf)~2~ | MeCN | 65 | 6 |

Temperature and Stereoselectivity

Low-temperature reactions (−40°C) improve stereoselectivity for β-anomers, achieving α/β ratios of 1:10 in lactose-derived thioglycosides [4]. Kinetic control at reduced temperatures favors axial attack, preserving the β-configuration.

Galectin-7 Targeting and Selectivity

Galectin-7 Targeting and Selectivity

Phenyl 1-thio-beta-D-galactopyranoside demonstrates exceptional selectivity and binding affinity for galectin-7 among the galectin family proteins. Research has established that this compound exhibits a dissociation constant (Kd) of 140 micrometers for galectin-7, representing significantly enhanced binding compared to the parent compound beta-methyl galactoside, which displays a Kd of 4.8 millimeters [1] [2] [3]. This remarkable 34-fold improvement in binding affinity positions phenyl 1-thio-beta-D-galactopyranoside among the most potent monosaccharide inhibitors described for galectin-7 [4] [1].

The molecular basis for this enhanced selectivity lies in the specific structural interactions between the phenyl thio-galactoside scaffold and the carbohydrate recognition domain of galectin-7. Crystallographic analysis reveals that the phenyl moiety provides additional hydrophobic interactions beyond the core galactose-binding site, contributing to the increased binding affinity [4]. The thio linkage at the anomeric position confers stability against enzymatic hydrolysis while maintaining the essential β-galactoside recognition motif required for galectin binding [2] [3].

Comparative studies across the galectin subfamily demonstrate that phenyl 1-thio-beta-D-galactopyranoside exhibits poor inhibitory activity against galectin-1 and reduced affinity for galectin-3, establishing its specificity profile [1] [2]. The unsubstituted beta-phenyl thiogalactoside itself shows non-inhibitory properties, indicating that the specific substitution pattern is crucial for achieving galectin-7 selectivity [2] [3]. This selectivity profile makes phenyl 1-thio-beta-D-galactopyranoside a valuable tool for dissecting the biological functions specific to galectin-7 [1] [5].

Comparative Affinity Across Galectin Subfamilies

The binding specificity of phenyl 1-thio-beta-D-galactopyranoside across different galectin subfamilies reveals distinct interaction patterns that correlate with structural differences in their carbohydrate recognition domains. Within the prototype galectin subfamily, galectin-7 demonstrates the highest affinity, while galectin-1 and galectin-2 show minimal binding [1] [2]. This differential binding can be attributed to variations in the amino acid sequences surrounding the conserved galactose-binding site, particularly in subsites A and B of the carbohydrate recognition domain [6].

Galectin-3, representing the chimera-type galectin subfamily, exhibits moderate binding affinity for phenyl 1-thio-beta-D-galactopyranoside, with binding constants in the millimolar range rather than the micromolar range observed for galectin-7 [1] [2]. The reduced affinity for galectin-3 compared to galectin-7 reflects differences in the extended binding sites that provide additional interactions beyond the core galactose recognition motif [6]. These extended binding sites contribute to the monovalent selectivity that distinguishes different galectin family members [6].

Tandem-repeat galectins, including galectin-8 and galectin-9, have not been extensively characterized for their interactions with phenyl 1-thio-beta-D-galactopyranoside. However, based on their structural organization with two distinct carbohydrate recognition domains connected by flexible linkers, these galectins likely exhibit different binding characteristics compared to the prototype and chimera-type galectins [7] [8]. The N-terminal and C-terminal domains of tandem-repeat galectins show different saccharide specificities, which may influence their overall binding affinity for phenyl thiogalactoside derivatives [7].

Enzymatic Inhibition Dynamics

Beta-Galactosidase Inhibition Mechanisms

Phenyl 1-thio-beta-D-galactopyranoside functions as a potent competitive inhibitor of beta-galactosidase enzymes, demonstrating its utility in studying enzymatic mechanisms and cellular processes . The compound acts as a substrate analog, competing with natural galactoside substrates for binding to the active site of beta-galactosidase . This competitive inhibition mechanism allows for kinetic analysis of enzyme activity and provides insights into the structural requirements for substrate recognition .

The molecular mechanism underlying beta-galactosidase inhibition involves direct binding to the enzyme's active site, where the thioglycosidic bond mimics the natural glycosidic linkage while providing enhanced stability . The phenyl aglycon contributes to binding affinity through hydrophobic interactions with the enzyme's substrate-binding pocket . This enhanced binding affinity translates to effective inhibition at micromolar concentrations, making phenyl 1-thio-beta-D-galactopyranoside a valuable tool for enzyme kinetic studies .

Comparative analysis with other thiogalactoside inhibitors reveals that structural modifications to the aglycon portion significantly influence inhibitory potency. The 2-phenylethyl 1-thio-beta-D-galactopyranoside variant demonstrates even greater inhibitory activity, with dissociation constants ranging from 36 to 46 micrometers [11]. This enhanced activity correlates with the extended hydrophobic interactions provided by the longer alkyl chain between the phenyl group and the thiogalactoside core [11].

The inhibition of beta-galactosidase by phenyl 1-thio-beta-D-galactopyranoside has practical applications in cellular studies, particularly in investigating lactose metabolism and galactoside transport systems . The compound's cell-permeable properties allow for intracellular inhibition, leading to the accumulation of beta-galactosides within cells and subsequent alterations in cellular signaling pathways .

Competitive and Uncompetitive Inhibition Profiles

The inhibition profile of phenyl 1-thio-beta-D-galactopyranoside demonstrates primarily competitive inhibition characteristics across various enzyme targets. In galectin-binding studies, the compound competes directly with natural carbohydrate ligands for binding to the carbohydrate recognition domain [12] [13]. This competitive mechanism is evidenced by the ability of excess natural ligands to overcome inhibition, consistent with reversible competitive binding kinetics [12].

Kinetic analysis of the inhibition reveals that the compound does not alter the maximum velocity of enzymatic reactions but increases the apparent Michaelis constant, confirming the competitive nature of inhibition [14]. This profile is particularly evident in studies with galectin-7, where phenyl 1-thio-beta-D-galactopyranoside effectively competes with natural glycoprotein ligands [4] [1]. The competitive inhibition mechanism ensures that the compound specifically targets the carbohydrate-binding function without affecting other protein-protein interactions mediated by galectins [15].

However, some evidence suggests potential uncompetitive or mixed inhibition mechanisms under certain conditions. Studies with heparin-derived galectin inhibitors indicate that some compounds may preferentially bind to partially unfolded states of galectins, causing protein destabilization [14]. While this mechanism has not been specifically demonstrated for phenyl 1-thio-beta-D-galactopyranoside, the structural flexibility of galectin proteins suggests potential for multiple binding modes [14].

The inhibition dynamics are further complicated by the multivalent nature of galectin-glycan interactions in cellular environments. While phenyl 1-thio-beta-D-galactopyranoside acts as a monovalent inhibitor, its effectiveness in disrupting multivalent galectin lattices depends on local concentrations and the strength of competing multivalent interactions [16]. This complexity necessitates careful consideration of experimental conditions when interpreting inhibition profiles in cellular systems [16].

Membrane Transport and Cellular Uptake

Sugar Transporter Interactions

Phenyl 1-thio-beta-D-galactopyranoside exhibits significant interactions with various sugar transporter systems, facilitating its cellular uptake and intracellular accumulation. The compound demonstrates transport via the lactose permease system in Escherichia coli, where it competes with natural galactoside substrates for recognition by the transporter [17] [18] [19]. The lactose permease recognizes the beta-galactoside moiety of the compound, allowing for active transport across the bacterial cell membrane through proton-motive force-driven uptake [18] [19].

In mammalian systems, the compound shows interactions with sodium-glucose linked transporters, particularly SGLT2, where thiogalactoside derivatives demonstrate enhanced binding affinity compared to their oxygen-linked counterparts [20]. Molecular dynamics simulations reveal that the sulfur atom in the thioglycosidic linkage provides different binding characteristics that can enhance transporter recognition [20]. The enhanced binding affinity for thiosugars compared to regular sugars suggests a potential for preferential uptake through these transport systems [20].

The galactose permease system represents another significant pathway for phenyl 1-thio-beta-D-galactopyranoside transport. This Major Facilitator Superfamily transporter recognizes various hexoses and galactoside derivatives, utilizing a chemiosmotic mechanism for substrate transport [21]. The compound's recognition by galactose permease allows for efficient cellular uptake in organisms expressing this transport system [21].

Transport kinetics studies reveal that phenyl 1-thio-beta-D-galactopyranoside exhibits competitive transport characteristics, where its uptake can be inhibited by excess galactose or other galactoside substrates [18] [22]. The transport system shows saturable kinetics with Michaelis constants in the micromolar range, indicating efficient recognition and transport [23]. This efficient transport contributes to the compound's utility as a cell-permeable probe for studying intracellular galectin functions.

Intracellular Metabolism Pathways

Following cellular uptake, phenyl 1-thio-beta-D-galactopyranoside encounters various metabolic pathways that determine its intracellular fate and biological activity. Unlike natural galactosides, the compound demonstrates resistance to hydrolysis by intracellular beta-galactosidases due to the stability of the thioglycosidic bond. This resistance to enzymatic degradation contributes to its effectiveness as a metabolic decoy and allows for sustained intracellular activity.

The Leloir pathway, which represents the primary route for galactose metabolism, shows limited processing of phenyl 1-thio-beta-D-galactopyranoside. The first enzyme of this pathway, galactokinase, demonstrates reduced activity toward thiogalactoside substrates compared to natural galactose. This reduced processing means that the compound is not efficiently converted to galactose-1-phosphate and subsequent metabolites, allowing it to maintain its original structure within cells.

Thiogalactoside compounds, including phenyl 1-thio-beta-D-galactopyranoside, show remarkable resistance to degradation by mammalian hexosaminidases present in lysosomal, cytoplasmic, and nuclear compartments. This resistance is a key factor contributing to their enhanced efficacy as metabolic decoys compared to oxygen-linked glycosides. The compound can therefore accumulate within cells and maintain its inhibitory activity over extended periods.

The alternative metabolic pathways for galactose, including conversion to galactitol and entry into the pentose phosphate pathway through galactonate formation, show limited activity with thiogalactoside substrates. The galactitol pathway, mediated by aldose reductase, does not efficiently process thiogalactosides due to the altered chemistry of the sulfur-containing linkage. Similarly, the oxidative pathway leading to galactonate formation shows reduced activity with thiogalactoside compounds.